molecular formula C10H16N2O3S B14125168 4-(Dimethylamino)phenyl dimethylsulfamate

4-(Dimethylamino)phenyl dimethylsulfamate

Cat. No.: B14125168
M. Wt: 244.31 g/mol
InChI Key: JNIACOOFQULNIB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyl dimethylsulfamate is an organic compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethylsulfamate group. It is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenyl dimethylsulfamate typically involves the reaction of 4-(Dimethylamino)phenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenyl dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dimethylsulfamate group to a sulfide.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)phenyl dimethylsulfamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenyl dimethylsulfamate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dimethylsulfamate group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyl dimethylsulfate
  • 4-(Dimethylamino)phenyl sulfonate
  • 4-(Dimethylamino)phenyl sulfide

Uniqueness

4-(Dimethylamino)phenyl dimethylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

[4-(dimethylamino)phenyl] N,N-dimethylsulfamate

InChI

InChI=1S/C10H16N2O3S/c1-11(2)9-5-7-10(8-6-9)15-16(13,14)12(3)4/h5-8H,1-4H3

InChI Key

JNIACOOFQULNIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OS(=O)(=O)N(C)C

Origin of Product

United States

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